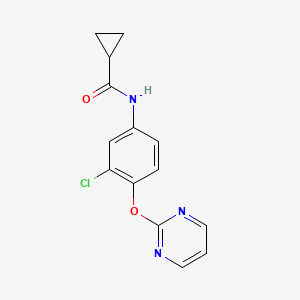

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-11-8-10(18-13(19)9-2-3-9)4-5-12(11)20-14-16-6-1-7-17-14/h1,4-9H,2-3H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJGMTFJHRLEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide typically involves the reaction of 3-chloro-4-(2-pyrimidinyloxy)aniline with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropanecarboxamide Derivatives

The following table compares N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide with other cyclopropanecarboxamide-based compounds:

Key Findings :

- Substituent Impact : The pyrimidinyloxy group in the target compound distinguishes it from derivatives with pyrazole (bioherbicidal activity) or tetrahydrofuran (pesticidal activity) substituents .

- Pharmacological Potential: Tozasertib lactate’s antineoplastic activity highlights how cyclopropanecarboxamide derivatives with extended heterocyclic systems (e.g., piperazine-pyrimidine) can target kinases or other enzymes .

Chlorophenyl Ether Analogues

Compounds with similar chlorophenyl ether backbones but differing in amide/heterocyclic groups include:

Key Findings :

- Amide Group Variability: Replacing cyclopropanecarboxamide with cyanoacetamide or tert-butoxyacylamine may alter solubility or target engagement.

Research Implications and Data Limitations

- Structural-Activity Relationships (SAR) : The pyrimidinyloxy group’s electron-rich nature could enhance π-π stacking in biological targets compared to pyridylmethoxy or pyrazole groups.

- Data Gaps : Direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.

- Synthetic Pathways : and describe methods for chlorophenyl ether intermediates, which may inform scalable synthesis routes for the target compound .

Biological Activity

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases influenced by kinase activity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a cyclopropanecarboxamide moiety linked to a chlorinated phenyl ring and a pyrimidinyloxy group, which contributes to its biological activity.

Research indicates that this compound modulates various kinase activities. Specifically, it has been shown to inhibit:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a crucial role in angiogenesis and is a target for cancer therapies.

- c-MET : Involved in tumor growth and metastasis.

- FLT-3 : Associated with certain types of leukemia.

- PDGFRα and PDGFRβ : Important in cell proliferation and survival.

These interactions suggest that the compound may have applications in treating cancers and other conditions characterized by abnormal cell signaling pathways .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Biological Target | Activity | Reference |

|---|---|---|

| VEGFR-2 | Inhibition | |

| c-MET | Inhibition | |

| FLT-3 | Inhibition | |

| PDGFRα | Inhibition | |

| PDGFRβ | Inhibition |

Case Studies and Research Findings

- In Vitro Studies : Initial studies demonstrated that the compound effectively inhibited the proliferation of cancer cell lines expressing high levels of VEGFR-2 and c-MET. The IC50 values indicated potent activity, suggesting potential for further development as an anticancer agent .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls. These results were attributed to the compound's ability to inhibit angiogenesis and tumor cell migration .

- Safety Profile : Toxicological assessments revealed a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal studies. This aspect is crucial for its potential clinical application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyrimidinemethanol under alkaline conditions to form the pyrimidinyloxy intermediate .

Reduction : Use iron powder under acidic conditions to reduce the nitro group to an amine .

Condensation : Employ condensing agents like EDC·HCl and HOBt with cyclopropanecarboxylic acid to form the final carboxamide .

- Optimization : Mild conditions (room temperature, polar aprotic solvents like DMF) improve selectivity, while excess reagents (e.g., triethylamine) minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Key Techniques :

- NMR : Analyze aromatic protons (δ 7.2–8.0 ppm for pyrimidinyl and phenyl groups) and cyclopropane protons (δ 1.0–2.0 ppm) .

- IR : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z 380–414 for related derivatives) .

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to verify ≥98% purity .

Advanced Research Questions

Q. How do structural modifications to the pyrimidinyloxy or cyclopropane groups affect biological activity, and what SAR trends are observed?

- SAR Insights :

- Pyrimidinyloxy Substitution : Fluorine or methyl groups at the pyrimidine 5-position enhance kinase inhibition (e.g., Tozasertib derivatives) .

- Cyclopropane : Replacing cyclopropane with larger rings (e.g., cyclohexane) reduces target binding affinity due to steric hindrance .

Q. What strategies resolve contradictions in solubility and stability data across studies?

- Contradiction Analysis :

- Solubility : Discrepancies arise from solvent polarity (e.g., DMSO vs. aqueous buffers). Use standardized DMSO stock solutions for in vitro assays .

- Stability : Degradation under acidic conditions (pH < 4) is mitigated by lyophilization or storage at −80°C .

- Validation : Cross-validate using LC-MS to track decomposition products (e.g., hydrolyzed carboxamide) .

Q. Which computational and experimental methods are optimal for identifying primary biological targets?

- Target Identification :

Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Aurora kinases) .

Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .

Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) with/without kinase inhibitors to confirm mechanism .

Q. How can researchers optimize pharmacokinetic properties without compromising activity?

- Optimization Strategies :

- LogP Reduction : Introduce polar groups (e.g., morpholine) to decrease hydrophobicity, improving aqueous solubility .

- Metabolic Stability : Replace labile esters with ethers or carbamates to resist CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.